9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with chlorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes, followed by the formation of the triazole ring through cycloaddition reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity of the final product .
Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the synthesis and purification processes.
Chemical Reactions Analysis
9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, which enhances its emission intensity and selectivity .
Comparison with Similar Compounds
Compared to other triazoloquinazoline derivatives, 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:
1,2,4-triazolo[4,3-b]quinazoline:
1,2,4-triazolo[5,1-b]quinazoline derivatives: Used as fluorescent probes and in the development of multi-target ligands for therapeutic applications.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C22H19ClN4O2 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-29-17-7-5-13(6-8-17)15-10-18-20(19(28)11-15)21(14-3-2-4-16(23)9-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
SGRHVPCUQMXMHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Cl)C(=O)C2 |
Origin of Product |
United States |
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